2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate typically involves a multi-step process. One common method includes the acetylation of 2-aminophenol to form 2-(acetylamino)phenol, followed by a sulfonation reaction with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 2-(acetylamino)phenyl 4-azido-2,5-dimethylbenzenesulfonate .
Scientific Research Applications
2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)phenyl 4-bromo-2,5-dimethylbenzenesulfonate: Unique due to the presence of both acetylamino and sulfonate groups.
2-Acetylamino-5-bromo-4-methylpyridine: Similar structure but lacks the sulfonate group.
4-Bromo-2,5-dimethylaniline: Contains the bromo and dimethyl groups but lacks the acetylamino and sulfonate groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16BrNO4S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
(2-acetamidophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-9-16(11(2)8-13(10)17)23(20,21)22-15-7-5-4-6-14(15)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
BSMRNDPEWSOUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
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